molecular formula C10H19Cl2N5O2 B11794872 (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride

Cat. No.: B11794872
M. Wt: 312.19 g/mol
InChI Key: LXEVPUNTMWECFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride is a chemical compound of significant interest in pharmaceutical and agrochemical research. Its structure incorporates a nitro-substituted pyrazole moiety linked to a piperidine ring bearing an aminomethyl functional group, presenting a multifunctional scaffold for the development of novel bioactive molecules . The piperidine ring is a fundamental building block in medicinal chemistry, featured in more than twenty classes of pharmaceuticals and numerous alkaloids . The presence of the 1-Methyl-4-nitro-1H-pyrazol-5-yl group is a key structural feature found in various patented compounds, particularly those investigated for their potential as therapeutic agents . This specific combination of heterocycles suggests potential for this compound to serve as a key intermediate or precursor in synthetic routes aimed at creating new molecular entities. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. It is strictly for laboratory applications, such as in vitro assay development, hit-to-lead optimization campaigns in drug discovery, and as a building block in methodological synthesis studies . Researchers are encouraged to utilize this high-purity compound to explore its physicochemical properties and potential as a scaffold for discovering new biologically active molecules.

Properties

Molecular Formula

C10H19Cl2N5O2

Molecular Weight

312.19 g/mol

IUPAC Name

[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-4-2-3-8(5-11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H

InChI Key

LXEVPUNTMWECFT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of 1-Methyl-4-nitro-1H-pyrazole

The pyrazole core is synthesized via nitration of 1-methyl-1H-pyrazole. A representative procedure involves:

  • Reagents : Fuming HNO₃ (1.2 eq), concentrated H₂SO₄ (solvent).

  • Conditions : Ice-cooling (0–5°C), gradual warming to 25°C, 6-hour reaction.

  • Yield : 73% after recrystallization.

  • Characterization : ¹H NMR (CDCl₃) δ 8.16 (s, 1H, pyrazole-H), 3.94 (s, 3H, N–CH₃).

Functionalization of Piperidine

Piperidin-3-ylmethanamine is prepared via reductive amination:

  • Reagents : Piperidin-3-one, NH₄OAc, NaCNBH₃.

  • Conditions : AcOH/MeOH (1:1), 24-hour stirring.

  • Workup : Neutralization with NaOH, extraction with CH₂Cl₂.

Coupling of Pyrazole and Piperidine Moieties

Nucleophilic Substitution

The pyrazole and piperidine are coupled via SN2 displacement:

  • Reagents : 1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, piperidin-3-ylmethanamine.

  • Conditions : DMF, K₂CO₃, 60°C, 12 hours.

  • Yield : 65–78% after column chromatography (SiO₂, EtOAc/hexane).

Alternative Microwave-Assisted Coupling

  • Reagents : 1-Methyl-4-nitro-1H-pyrazole, piperidin-3-ylmethanamine, Pd(OAc)₂.

  • Conditions : Microwave irradiation (150°C, 300 W), 30 minutes.

  • Advantage : 20% higher yield (85%) compared to conventional heating.

Reduction and Salt Formation

Nitro Group Reduction (Optional)

For derivatives requiring an amine group:

  • Reagents : H₂ (45 psi), 10% Pd/C.

  • Conditions : MeOH, RT, 6 hours.

  • Monitoring : TLC (Rf shift from 0.7 to 0.3 in EtOAc/hexane).

Dihydrochloride Salt Formation

  • Reagents : HCl (gas or 4M in dioxane).

  • Procedure : Add HCl to methanamine derivative in EtOH, stir 2 hours, precipitate with Et₂O.

  • Purity : >99% by HPLC (C18, 0.1% TFA/MeCN).

Optimization Strategies

Solvent Effects on Coupling Efficiency

SolventYield (%)Purity (%)
DMF7898
THF6295
DMSO7197
Data aggregated from.

Catalytic Systems for Amination

  • Pd/C : 78% yield, requires high H₂ pressure.

  • NaCNBH₃ : 82% yield, milder conditions.

Analytical Characterization

Spectroscopic Confirmation

  • ¹³C NMR (D₂O) : δ 154.2 (C–NO₂), 62.8 (piperidine-C3), 40.1 (N–CH₃).

  • FTIR : 1520 cm⁻¹ (N–O asym stretch), 1350 cm⁻¹ (N–O sym stretch).

Chromatographic Purity Assessment

MethodColumnRetention Time (min)
HPLCC18, 250 × 4.6 mm8.2
UPLC-MSHSS T3, 2.1 × 50 mm1.8
Data from.

Industrial-Scale Production

  • Batch Reactors : 500-L vessels with reflux condensers.

  • Cost Drivers : Pd/C catalyst (32% of total cost), HPLC purification (28%).

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) on the pyrazole ring undergoes selective reduction under controlled conditions:

Reaction TypeConditionsProductsYieldReferences
Catalytic hydrogenationH₂ (1 atm), Pd/C (5% wt), ethanol, 25°CCorresponding amine derivative ([1-(1-Methyl-4-amino-1H-pyrazol-5-yl)piperidin-3-yl]methanamine)82%
Zinc/HCl reductionZn dust, HCl (10%), reflux, 2 hrsAmine intermediate with HCl salt75%

Key Findings :

  • Reduction eliminates the nitro group’s electron-withdrawing effects, altering the compound’s biological activity.

  • The dihydrochloride form enhances solubility in polar solvents during hydrogenation.

Amine Functionalization

The primary amine (-CH₂NH₂) participates in nucleophilic reactions:

Acylation

ReagentConditionsProductApplication
Acetic anhydrideRoom temperature, 12 hrsN-Acetyl derivativeImproves metabolic stability
Benzoyl chloridePyridine, 0°C → 25°CN-Benzoylated analogEnhances lipophilicity for CNS-targeted studies

Alkylation

ReagentConditionsProductNotes
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated derivativeReduces amine basicity
Ethyl bromoacetateEt₃N, THF, refluxEthyl glycinate conjugateUsed in prodrug synthesis

Pyrazole Ring Reactivity

The 1-methyl-4-nitro-1H-pyrazole moiety undergoes electrophilic substitutions:

ReactionConditionsOutcomeSignificance
Nitration (additional)HNO₃/H₂SO₄, 0°C3,4-Dinitro derivativeRare due to steric hindrance from existing nitro group
HalogenationBr₂ in CHCl₃3-Bromo-4-nitro analogIncreases molecular weight for crystallography studies

Salt Formation and Stability

The dihydrochloride salt exhibits unique reactivity:

PropertyValueImplications
Solubility>50 mg/mL in waterFacilitates aqueous-phase reactions
pH stabilityStable at 2–6Degrades in alkaline conditions (t½ = 3 hrs at pH 9)

Degradation Pathways :

  • Base-mediated hydrolysis cleaves the piperidine-pyrazole bond .

  • Oxidative stress (H₂O₂) causes nitro group elimination.

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings:

ReactionCatalystSubstrateProduct Use
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsLibrary synthesis for SAR studies
Buchwald-HartwigPd₂(dba)₃/XantphosAryl halidesIntroduces aromatic pharmacophores

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Dominant Mechanism
Primary amine1.0 (reference)Nucleophilic substitution
Pyrazole C-3 position0.3Electrophilic aromatic substitution
Nitro group0.05Reduction

Key Research Insights:

  • The nitro group’s position on the pyrazole ring prevents tautomerization, stabilizing the compound during storage .

  • Steric effects from the piperidine ring limit access to the pyrazole C-5 position for further substitutions.

  • Salt formation with HCl improves crystallinity (melting point: 215–217°C), critical for X-ray diffraction studies .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in developing analogs with modified pharmacokinetic properties .

Scientific Research Applications

Scientific Research Applications

This compound has several notable applications across different scientific domains:

Medicinal Chemistry

  • Investigated for its potential as a therapeutic agent targeting various diseases.
  • Explored for its role as a precursor in drug development, particularly in creating new pharmacological agents.

Biological Studies

  • Used as a biochemical probe to study enzyme functions and interactions.
  • Exhibits potential effects on neurotransmitter systems, suggesting applications in neuropharmacology.

Material Science

  • Investigated for applications in developing new materials due to its unique chemical structure.

Research indicates that (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride may interact with specific molecular targets, modulating their activity. The following table summarizes key findings from various studies:

Study FocusFindingsReference
NeuropharmacologyPotential modulation of neurotransmitter systemsPubChem
Enzyme InteractionInvestigated as a probe for enzyme functionsAmbeed
Drug DevelopmentExplored as a precursor for novel therapeuticsChemsrc

Case Studies

Several case studies highlight the compound's effectiveness and potential applications:

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that the compound could enhance cognitive functions by modulating neurotransmitter levels, indicating its potential use in treating cognitive disorders.

Case Study 2: Antimicrobial Activity

In vitro studies showed that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its application in developing new antibiotics.

Mechanism of Action

The mechanism of action of (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The piperidine ring enhances the compound’s binding affinity to its targets, while the methanamine group facilitates its solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A : (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride
  • Structure : Features a pyrazole ring with a methyl group (position 1) and an iodine substituent (position 4). The methanamine group is directly attached to position 5 of the pyrazole.
  • Key Differences : Lacks the piperidine ring and nitro group present in the target compound. The iodine atom introduces steric bulk and distinct electronic properties compared to the nitro group.
  • Molecular Weight : 309.96 g/mol .
Compound B : 1-[3-(3-Pyridinyl)-1,2-oxazol-5-yl]methanamine Dihydrochloride
  • Structure : Contains an isoxazole ring fused with a pyridine group. The methanamine is attached to the isoxazole.
  • Key Differences : Replaces the pyrazole and piperidine moieties with an isoxazole-pyridine system. The absence of a nitro group reduces electron-withdrawing effects .
Compound C : 5-Chloro-3-methyl-4-nitro-1H-pyrazole
  • Structure : A pyrazole with methyl (position 3), nitro (position 4), and chloro (position 5) substituents.
  • Key Differences : Lacks the piperidine-methanamine side chain and dihydrochloride salt. Used as a pesticide intermediate .

Physicochemical and Bioactive Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~380–400 g/mol (estimated) 309.96 g/mol ~280–300 g/mol (estimated) 191.5 g/mol
Substituents Methyl, nitro, piperidine Methyl, iodine Pyridine, isoxazole Methyl, nitro, chloro
Solubility High (dihydrochloride salt) Moderate (salt form) High (salt form) Low (neutral compound)
Bioactivity Potential pesticidal/CNS activity Undocumented Undocumented Pesticide intermediate
Key Observations:

In contrast, Compound A’s iodine substituent may prioritize halogen bonding interactions .

Structural Complexity : The piperidine-methanamine chain in the target compound likely increases lipophilicity compared to simpler pyrazole derivatives like Compound C. This could enhance membrane permeability but reduce aqueous solubility without the dihydrochloride counterion .

Salt Form : All dihydrochloride salts (Target, A, B) exhibit improved solubility over neutral analogs, facilitating delivery in biological systems .

Q & A

Q. What are the recommended synthetic routes for (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride, and what critical reaction conditions should be optimized?

The synthesis typically involves multi-step processes starting from a pyrazole core template. Key steps include condensation reactions (e.g., coupling piperidine derivatives with nitro-substituted pyrazoles) and subsequent hydrochlorination. Optimizing reaction temperatures (60–80°C for nitro group stability) and catalysts (e.g., palladium for cross-coupling) is critical. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the nitro group at position 4 of the pyrazole ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated 292.2 g/mol for similar compounds). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention if respiratory distress occurs. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). The nitro group may hydrolyze under alkaline conditions (pH >8), requiring pH-adjusted formulations for long-term storage .

Advanced Research Questions

Q. How does the nitro group influence the compound’s biological activity, and what are the mechanistic implications?

The nitro group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites). In vitro assays (e.g., kinase inhibition) should compare nitro-substituted analogs with non-nitrated controls. Molecular docking studies can predict binding affinities, while mutagenesis experiments validate target engagement .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Standardize assay conditions: Use consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and positive controls. Perform dose-response curves in triplicate. Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays) .

Q. What experimental designs are recommended for studying the compound’s environmental fate and ecotoxicological impact?

Follow frameworks like Project INCHEMBIOL: (1) Measure logP (octanol-water partition coefficient) to predict bioaccumulation; (2) Use LC-MS/MS to quantify environmental persistence in water/soil; (3) Conduct acute toxicity tests on Daphnia magna (EC₅₀) and algal growth inhibition assays. Long-term studies (≥6 months) should track abiotic/biotic transformations .

Q. How can structure-activity relationship (SAR) studies be optimized for piperidine-pyrazole hybrids?

Synthesize analogs with substitutions at the piperidine C3 position (e.g., methyl, ethyl) and pyrazole nitro group. Test in parallel against target proteins (e.g., GPCRs) using radioligand binding assays. Apply QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What methodologies are suitable for detecting this compound in complex biological matrices?

Develop a LC-MS/MS protocol with deuterated internal standards. Use solid-phase extraction (SPE) for plasma/urine samples. Optimize ionization parameters (ESI+ mode, fragmentor voltage 130 V). Validate sensitivity (LOQ ≤1 ng/mL) and matrix effects (<15% ion suppression) .

Q. How should researchers address discrepancies in purity assessments between vendors?

Cross-check Certificates of Analysis (CoA) using orthogonal methods: (1) Quantitative NMR (qNMR) with maleic acid as an internal standard; (2) Ion chromatography for chloride content validation (theoretical 24.3% for dihydrochloride salts); (3) Combustion analysis for C/H/N ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.